Cas no 2233595-39-4 (De(ethyl buytrate) Elagolix Methoxy-d3)

De(ethyl buytrate) Elagolix Methoxy-d3 化学的及び物理的性質
名前と識別子
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- De(ethyl buytrate) Elagolix Methoxy-d3
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- インチ: 1S/C28H24F5N3O3/c1-16-24(18-10-6-13-23(39-2)25(18)30)26(37)36(15-22(34)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,22H,14-15,34H2,1-2H3/t22-/m0/s1
- InChIKey: AEOBYHAZFRJFPZ-QFIPXVFZSA-N
- SMILES: CC1N(C(=O)N(C[C@@H](C2C=CC=CC=2)N)C(=O)C=1C1C=CC=C(OC([H])([H])[H])C=1F)CC1C(=CC=CC=1C(F)(F)F)F
De(ethyl buytrate) Elagolix Methoxy-d3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D228436-10mg |
De(ethyl buytrate) Elagolix Methoxy-d3 |
2233595-39-4 | 10mg |
$ 490.00 | 2023-02-02 | ||
TRC | D228436-100mg |
De(ethyl buytrate) Elagolix Methoxy-d3 |
2233595-39-4 | 100mg |
$ 4500.00 | 2023-09-08 | ||
TRC | D228436-50mg |
De(ethyl buytrate) Elagolix Methoxy-d3 |
2233595-39-4 | 50mg |
$8800.00 | 2023-05-18 | ||
TRC | D228436-5mg |
De(ethyl buytrate) Elagolix Methoxy-d3 |
2233595-39-4 | 5mg |
$ 260.00 | 2023-02-02 | ||
TRC | D228436-25mg |
De(ethyl buytrate) Elagolix Methoxy-d3 |
2233595-39-4 | 25mg |
$ 1200.00 | 2023-02-02 |
De(ethyl buytrate) Elagolix Methoxy-d3 関連文献
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
De(ethyl buytrate) Elagolix Methoxy-d3に関する追加情報
De(Ethyl Butyrate) Elagolix Methoxy-d3: A Comprehensive Overview
The compound with CAS No. 2233595-39-4, commonly referred to as De(Ethyl Butyrate) Elagolix Methoxy-d3, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of Elagolix, a well-known gonadotropin-releasing hormone (GnRH) antagonist, which has been extensively studied for its potential in treating conditions such as endometriosis and prostate cancer. The addition of the Methoxy-d3 group introduces unique properties that enhance its pharmacokinetic profile and make it a valuable tool in drug development.
Elagolix itself is a small molecule that inhibits the activity of GnRH, a hormone critical for regulating reproductive functions. By antagonizing GnRH, Elagolix effectively reduces the production of sex hormones, making it a promising therapeutic agent for disorders characterized by excessive hormone production. The introduction of the Methoxy-d3 group in De(Ethyl Butyrate) Elagolix Methoxy-d3 serves to improve the compound's stability, bioavailability, and metabolic profile, which are crucial factors in drug design.
Recent studies have highlighted the importance of De(Ethyl Butyrate) Elagolix Methoxy-d3 in advancing our understanding of GnRH receptor interactions. Researchers have employed advanced techniques such as X-ray crystallography and molecular dynamics simulations to elucidate the structural basis of this compound's activity. These findings have provided valuable insights into the design of next-generation GnRH antagonists with enhanced efficacy and reduced side effects.
In terms of synthesis, De(Ethyl Butyrate) Elagolix Methoxy-d3 is typically prepared through a multi-step process involving nucleophilic substitution and esterification reactions. The use of isotopically labeled methoxy groups (d3) allows for precise tracking of the compound's metabolism in vivo, which is essential for pharmacokinetic studies. This approach has been instrumental in optimizing the drug's pharmacokinetic properties, ensuring that it achieves optimal concentrations at target sites while minimizing systemic exposure.
The application of De(Ethyl Butyrate) Elagolix Methoxy-d3 extends beyond its role as a research tool. It has been utilized in preclinical studies to evaluate the efficacy of GnRH antagonists in various disease models. For instance, studies have demonstrated its potential in reducing tumor growth in prostate cancer models by suppressing androgen production. Additionally, its use in endometriosis models has shown promise in alleviating symptoms associated with excessive estrogen levels.
From an analytical standpoint, the characterization of De(Ethyl Butyrate) Elagolix Methoxy-d3 relies heavily on modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods enable researchers to confirm the compound's purity and structural integrity, ensuring its reliability for both research and therapeutic applications.
Looking ahead, the development of De(Ethyl Butyrate) Elagolix Methoxy-d3 represents a significant step forward in the rational design of GnRH antagonists. Its unique chemical properties and favorable pharmacokinetic profile position it as a strong candidate for further clinical investigation. As research continues to uncover new insights into its mechanism of action and therapeutic potential, this compound is poised to play a pivotal role in advancing treatments for hormone-dependent disorders.
In conclusion, De(Ethyl Butyrate) Elagolix Methoxy-d3 is a cutting-edge chemical entity that exemplifies the intersection of organic chemistry and pharmacology. Its development underscores the importance of meticulous research and innovation in addressing unmet medical needs. As scientific advancements continue to unfold, this compound will undoubtedly remain at the forefront of drug discovery efforts aimed at improving human health.
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